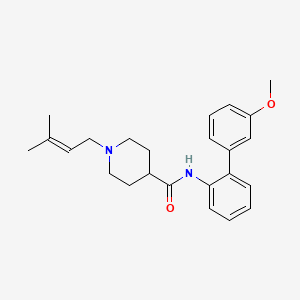![molecular formula C18H21NO5 B4942886 3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)
3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranone derivatives. It is commonly known as DPEP, and it has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of DPEP is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. DPEP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
DPEP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DPEP has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Its anticancer activity may be due to its ability to induce cell cycle arrest and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
DPEP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, DPEP has been shown to have low toxicity and is well-tolerated in vivo. However, one limitation of DPEP is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of DPEP. One area of research is the development of DPEP analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of DPEP and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for DPEP may improve its accessibility and increase its potential for scientific research.
Conclusion:
In conclusion, 3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one, or DPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new therapeutics. While there are still many questions about its mechanism of action and potential applications, the future of DPEP research looks promising.
Synthesis Methods
The synthesis of DPEP involves the reaction of 3,4-dimethoxyphenylacetic acid with methyl acetoacetate and ammonium acetate. The resulting product is then reacted with 2-bromoethylamine hydrobromide to yield DPEP. The synthesis method of DPEP is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
DPEP has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DPEP has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, DPEP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-9-14(17(12(2)20)18(21)24-11)19-8-7-13-5-6-15(22-3)16(10-13)23-4/h5-6,9-10,19H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJPGYQIYAQUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B4942841.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)
![N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide](/img/structure/B4942844.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B4942851.png)
![1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4942852.png)
![2-methoxy-N'-{[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B4942867.png)

![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)
![2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4942900.png)
![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)

![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4942904.png)